3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one
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Overview
Description
3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamides with α-halo ketones. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with different substituents.
Pyrazoles: Compounds containing the pyrazole ring but lacking the thiazolidinone moiety.
Benzyl Derivatives: Compounds with benzyl groups attached to different heterocyclic systems.
Uniqueness
3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one is unique due to its combined structural features of thiazolidinone, pyrazole, and benzyl groups
Properties
Molecular Formula |
C26H23N3O2S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-benzyl-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H23N3O2S/c1-31-22-14-12-20(13-15-22)25-23(17-29(27-25)21-10-6-3-7-11-21)26-28(24(30)18-32-26)16-19-8-4-2-5-9-19/h2-15,17,26H,16,18H2,1H3 |
InChI Key |
WOGKTAFLEOLOOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C3N(C(=O)CS3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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